2-(3-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoacetyl}-1H-indol-1-yl)-N,N-diethylacetamide
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Overview
Description
2-{3-[4-(3-chlorophenyl)piperazin-1-ylacetyl]-1H-indol-1-yl}-N,N-diethylacetamide is a complex organic compound that features a piperazine ring, a chlorophenyl group, and an indole moiety
Mechanism of Action
Target of Action
The primary targets of this compound are the 5-hydroxytryptamine receptor 2A (5-HT2A) and the Alpha-1A adrenergic receptor . These receptors play a crucial role in the regulation of mood, anxiety, and the sleep-wake cycle.
Mode of Action
The compound interacts with its targets by binding to these receptors. It exhibits high affinity for the 5-HT2A receptor, with a Ki value of 1.94nM . This interaction results in the modulation of the receptor’s activity, leading to changes in the downstream signaling pathways.
Biochemical Pathways
Upon binding to the 5-HT2A receptor, the compound modulates the serotonin signaling pathway. This can lead to alterations in mood, anxiety, and the sleep-wake cycle. The interaction with the Alpha-1A adrenergic receptor can influence the adrenergic signaling pathway, potentially affecting cardiovascular function .
Result of Action
The molecular and cellular effects of the compound’s action depend on the specific physiological context. In the central nervous system, modulation of the 5-HT2A receptor can lead to changes in mood and anxiety levels. The effects on the Alpha-1A adrenergic receptor can influence cardiovascular function .
Biochemical Analysis
Biochemical Properties
The compound 2-(3-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoacetyl}-1H-indol-1-yl)-N,N-diethylacetamide is known to interact with several enzymes and proteins . It has shown affinity for the 5-hydroxytryptamine receptor 2A (5-HT2A) and the Alpha-1A adrenergic receptor . The nature of these interactions is primarily through binding, which can lead to enzyme inhibition or activation .
Cellular Effects
In terms of cellular effects, this compound can influence cell function by impacting cell signaling pathways and gene expression . Its interaction with receptors like 5-HT2A can modulate cellular responses and potentially alter cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, leading to changes in their activity . For instance, its binding to the 5-HT2A receptor can inhibit or activate the enzyme, leading to downstream effects on gene expression .
Temporal Effects in Laboratory Settings
Like many biochemical compounds, its effects may vary over time due to factors such as stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models .
Metabolic Pathways
Given its structure and known interactions, it could potentially be involved in pathways related to neurotransmission .
Transport and Distribution
Its interactions with specific receptors suggest that it may be transported to sites where these receptors are present .
Subcellular Localization
Given its interactions with membrane-bound receptors, it is likely to be found in the vicinity of the cell membrane .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[4-(3-chlorophenyl)piperazin-1-ylacetyl]-1H-indol-1-yl}-N,N-diethylacetamide typically involves multiple steps. One common approach is to start with the preparation of the piperazine derivative, followed by the introduction of the chlorophenyl group. The indole moiety is then incorporated through a series of condensation reactions. The final step involves the acetylation of the indole nitrogen with N,N-diethylacetamide under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-{3-[4-(3-chlorophenyl)piperazin-1-ylacetyl]-1H-indol-1-yl}-N,N-diethylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-{3-[4-(3-chlorophenyl)piperazin-1-ylacetyl]-1H-indol-1-yl}-N,N-diethylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
Trazodone: A compound with a similar piperazine and chlorophenyl structure.
Nefazodone: Another compound with structural similarities, used as an antidepressant.
Buspirone: Shares the piperazine ring and is used as an anxiolytic
Uniqueness
2-{3-[4-(3-chlorophenyl)piperazin-1-ylacetyl]-1H-indol-1-yl}-N,N-diethylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its indole moiety, in particular, contributes to its potential interactions with a wide range of biological targets, setting it apart from other similar compounds .
Properties
IUPAC Name |
2-[3-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoacetyl]indol-1-yl]-N,N-diethylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29ClN4O3/c1-3-28(4-2)24(32)18-31-17-22(21-10-5-6-11-23(21)31)25(33)26(34)30-14-12-29(13-15-30)20-9-7-8-19(27)16-20/h5-11,16-17H,3-4,12-15,18H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAEXFVAOXSHSSD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29ClN4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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